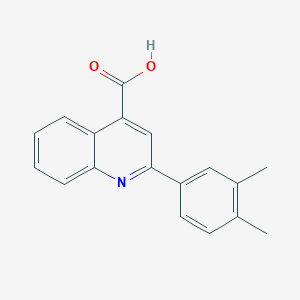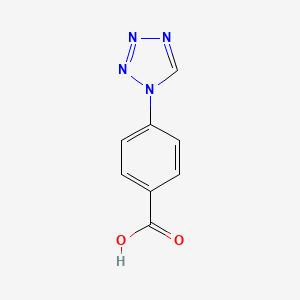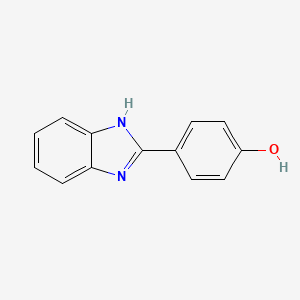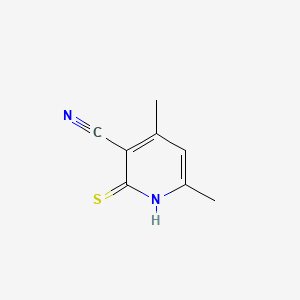![molecular formula C16H18N2 B1298146 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole CAS No. 95399-28-3](/img/structure/B1298146.png)
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole is a useful research compound. Its molecular formula is C16H18N2 and its molecular weight is 238.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Hepatic Protection and Therapeutic Potential
Indole derivatives, such as indole-3-carbinol (I3C) and its dimer 3,3'-diindolylmethane (DIM), have demonstrated significant protective effects against chronic liver injuries like viral hepatitis, hepatic steatosis, and hepatocellular carcinoma. These compounds modulate transcription factors, signaling pathways, oxidative stress, and DNA synthesis, influencing the activation, proliferation, and apoptosis of target cells. Furthermore, they regulate enzymes related to hepatitis viral replication, lipogenesis, and the metabolism of hepatotoxic substances, offering a multifaceted approach to liver protection (Wang et al., 2016).
Indole Chemistry and Synthesis
The structural diversity and therapeutic properties of indole alkaloids, synthetic dimers, and hybrids have been a subject of interest in organic chemistry. Indoles can act on various targets within cancer cells, displaying potential antiproliferative effects in vitro and in vivo. This makes them valuable scaffolds for developing novel anticancer agents, highlighting the versatility of indole structures in medicinal chemistry (Song et al., 2020).
Antifungal and Antimicrobial Applications
Research on small molecules against Fusarium oxysporum, the pathogen causing Bayoud disease in date palms, has identified several indole derivatives with significant antifungal activity. These findings underscore the potential of indole-based compounds in addressing plant diseases and possibly extending to other antimicrobial applications (Kaddouri et al., 2022).
Supramolecular Chemistry
Indole derivatives have also found applications in supramolecular chemistry, particularly in the self-assembly of supramolecular capsules. Calix[4]pyrroles, derived from indole, have been used to construct molecular capsules through various interactions, demonstrating the potential of indole derivatives in designing complex molecular architectures with potential applications in drug delivery, catalysis, and materials science (Ballester, 2011).
HIV Treatment
Indolylarylsulfones have emerged as a potent class of HIV-1 non-nucleoside reverse transcriptase inhibitors, illustrating the critical role of indole derivatives in developing antiretroviral therapies. The structure-activity relationship studies have led to the identification of derivatives with improved pharmacological profiles, offering new avenues for AIDS treatment (Famiglini & Silvestri, 2018).
Future Directions
Given the biological activity of many pyrrole and indole derivatives, “3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole” could be a compound of interest for future research, particularly in the field of medicinal chemistry . Further studies could include the synthesis of the compound, investigation of its physical and chemical properties, exploration of its reactivity, and testing of its biological activity.
Mechanism of Action
Target of Action
Similar compounds such as imidazole and indole derivatives have been found to bind with high affinity to multiple receptors . These receptors play a crucial role in various biological activities, making them potential targets for 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole.
Mode of Action
It can be inferred from related compounds that it may interact with its targets, leading to changes in their function . These interactions could potentially alter the biological activities of the targets, resulting in various therapeutic effects.
Biochemical Pathways
Similar compounds have been shown to influence various biological activities, suggesting that this compound may also affect multiple biochemical pathways .
Result of Action
It can be inferred from related compounds that it may have various biological activities, potentially leading to therapeutic effects .
Action Environment
It is known that environmental factors can significantly impact the action of similar compounds .
Properties
IUPAC Name |
3-[2-(2,5-dimethylpyrrol-1-yl)ethyl]-1H-indole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2/c1-12-7-8-13(2)18(12)10-9-14-11-17-16-6-4-3-5-15(14)16/h3-8,11,17H,9-10H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVRSFBAQFCZILZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(N1CCC2=CNC3=CC=CC=C32)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10354460 |
Source


|
| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.33 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
95399-28-3 |
Source


|
| Record name | 3-[2-(2,5-dimethyl-1H-pyrrol-1-yl)ethyl]-1H-indole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10354460 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-Chloro-5-oxazolo[4,5-b]pyridin-2-yl-phenylamine](/img/structure/B1298085.png)






![2-Methylbenzo[d]oxazol-6-ol](/img/structure/B1298106.png)

